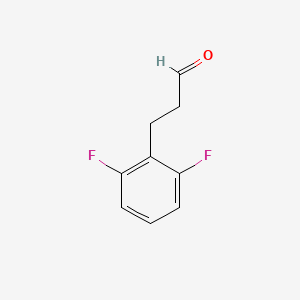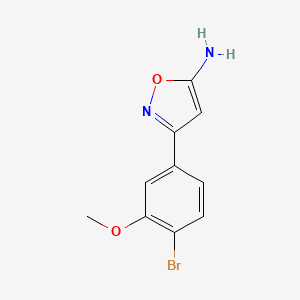
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an amino group at the 5-position, a bromo group at the 4-position, and a methoxy group at the 3-position of the phenyl ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include mild basic conditions, such as the use of sodium bicarbonate (NaHCO₃) at ambient temperature .
Industrial Production Methods
In industrial settings, the production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.
化学反応の分析
Types of Reactions
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Amino-3-(4-methoxyphenyl)isoxazole: Similar structure but lacks the bromo group.
5-Amino-3-phenylisoxazole: Lacks both the bromo and methoxy groups.
5-Amino-3-(4-chlorophenyl)isoxazole: Contains a chlorine atom instead of a bromine atom.
Uniqueness
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is unique due to the presence of both the bromo and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar isoxazole derivatives .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
3-(4-bromo-3-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChIキー |
LQSCMHWVXVENBP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NOC(=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
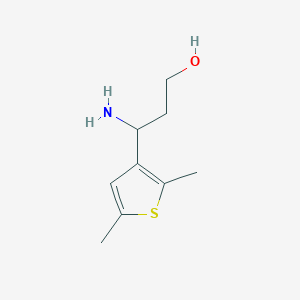
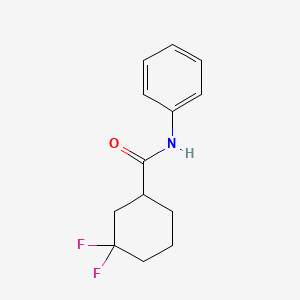
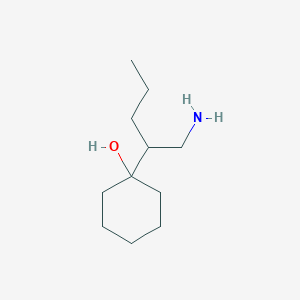
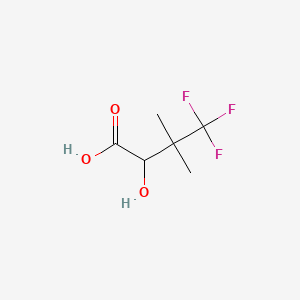
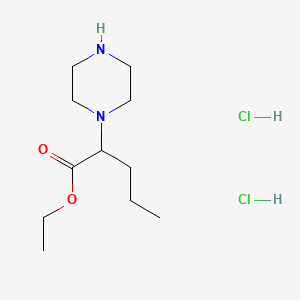
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
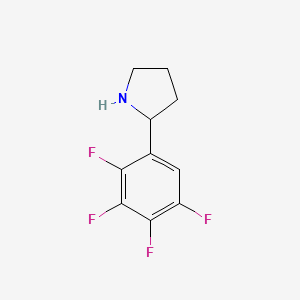
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)


